4-Fluoro-2-trifluoromethyl-benzamidine
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Overview
Description
4-Fluoro-2-trifluoromethyl-benzamidine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The compound’s molecular formula is C8H6F4N2, and it is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine typically involves multiple steps. One common method starts with 2-bromo-5-fluorobenzotrifluoride, which undergoes a Grignard reaction followed by the introduction of carbon dioxide to form 4-fluoro-2-trifluoromethylbenzoic acid. This acid is then reacted with liquid ammonia in the presence of a catalyst to produce 4-amino-2-trifluoromethylbenzamide. Finally, the benzamide is dehydrated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of readily available raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products. The process is designed to be cost-effective and environmentally friendly, reducing the use of hazardous reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-trifluoromethyl-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Fluoro-2-trifluoromethyl-benzamidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Fluoro-2-trifluoromethyl-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzamidine
- 4-Fluoro-benzamidine hydrochloride
- 3,5-Difluoro-benzamidine hydrochloride
- 4-Methylbenzamidine hydrochloride
- 3-Fluoro-4-methylbenzamidine hydrochloride
Uniqueness
4-Fluoro-2-trifluoromethyl-benzamidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its stability, reactivity, and binding affinity, making it more effective in various applications compared to similar compounds .
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H3,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKLZEKCBLUTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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